4-BROMO-N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE
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Overview
Description
4-BROMO-N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a methoxyaniline group, and a naphthalenylidene moiety. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 4-BROMO-N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the Methoxyaniline Intermediate: This step involves the reaction of aniline with methoxybenzene under specific conditions to form the methoxyaniline intermediate.
Bromination: The methoxyaniline intermediate is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
Formation of the Naphthalenylidene Intermediate: This step involves the reaction of naphthalene with an appropriate reagent to form the naphthalenylidene intermediate.
Coupling Reaction: The final step involves the coupling of the brominated methoxyaniline intermediate with the naphthalenylidene intermediate in the presence of a coupling agent to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
4-BROMO-N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger, more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-BROMO-N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also studied for its reactivity and chemical properties.
Biology: The compound may be used in biological studies to investigate its effects on various biological systems. It can be used as a probe or marker in biochemical assays.
Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-BROMO-N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
4-BROMO-N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:
4-bromo-2-methoxyaniline: This compound shares the methoxyaniline moiety but lacks the naphthalenylidene and benzenesulfonamide groups.
4-bromo-3-methoxyaniline: Similar to the previous compound but with a different substitution pattern on the aniline ring.
4-bromo-N-(2-methoxyanilino)benzenesulfonamide: This compound shares the benzenesulfonamide group but lacks the naphthalenylidene moiety.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H17BrN2O4S |
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Molecular Weight |
497.4 g/mol |
IUPAC Name |
(NZ)-4-bromo-N-[3-(2-methoxyanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C23H17BrN2O4S/c1-30-22-9-5-4-8-19(22)25-21-14-20(17-6-2-3-7-18(17)23(21)27)26-31(28,29)16-12-10-15(24)11-13-16/h2-14,25H,1H3/b26-20- |
InChI Key |
CTJIPENAQJRQBP-QOMWVZHYSA-N |
SMILES |
COC1=CC=CC=C1NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O |
Isomeric SMILES |
COC1=CC=CC=C1NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)Br)/C4=CC=CC=C4C2=O |
Canonical SMILES |
COC1=CC=CC=C1NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
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